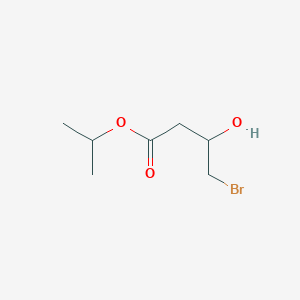

Propan-2-yl 4-bromo-3-hydroxybutanoate

Description

Contextualization of β-Hydroxy Esters in Contemporary Organic Synthesis

β-Hydroxy esters are a class of organic molecules characterized by a hydroxyl group positioned on the carbon atom beta to the ester carbonyl group. This structural motif is a cornerstone in modern organic synthesis due to its prevalence in a vast array of biologically active natural products and pharmaceutical compounds. bldpharm.comscbt.com The development of stereoselective methods to produce optically pure β-hydroxy esters is a significant area of research, as the stereochemistry of the hydroxyl group is often crucial for the biological function of the final target molecule. pharmaffiliates.com These compounds serve as versatile chiral building blocks, readily transformable into other functional groups, making them invaluable precursors in the synthesis of complex molecules like β-lactam antibiotics, pheromones, and inhibitors of serotonin (B10506) reuptake. bldpharm.compharmaffiliates.com

Significance of Halogenated β-Hydroxy Esters as Synthetic Intermediates

The introduction of a halogen atom into the β-hydroxy ester framework dramatically enhances their synthetic utility. Halogenated compounds, in general, are of great interest in medicinal chemistry and materials science. chemicalbook.com Specifically, α-halocarbonyl compounds are valuable chiral building blocks. chemicalbook.com The halogen, typically chlorine or bromine, serves as a good leaving group in nucleophilic substitution reactions and enables a variety of carbon-carbon bond-forming reactions. This dual functionality of a hydroxyl group and a halogen atom in close proximity allows for the construction of complex molecular architectures, including epoxides, amino alcohols, and other highly functionalized systems that are key intermediates in pharmaceutical synthesis.

Importance of Chiral 4-Bromo-3-hydroxybutanoate Derivatives in Advanced Organic Chemistry

Within the class of halogenated β-hydroxy esters, chiral 4-bromo-3-hydroxybutanoate derivatives, such as the ethyl and propan-2-yl esters, are particularly important. The ethyl ester, ethyl (S)-4-bromo-3-hydroxybutanoate, is recognized as a key chiral building block. Its value lies in its ability to provide a four-carbon unit with three distinct functional groups (ester, hydroxyl, and primary bromide), with a defined stereocenter. This makes it a powerful synthon for the asymmetric synthesis of various pharmaceutical agents. For instance, its chloro-analogue, ethyl (S)-4-chloro-3-hydroxybutanoate, is a well-established intermediate in the synthesis of drugs used to manage hypercholesterolemia. www.gov.uk The bromo-derivative offers alternative reactivity and is employed in syntheses where a more reactive leaving group is desired.

Overview of Research Trajectories for Propan-2-yl 4-bromo-3-hydroxybutanoate

While extensive research has been conducted on ethyl 4-bromo-3-hydroxybutanoate, its propan-2-yl (isopropyl) counterpart is a less-documented member of this family. Research trajectories for this compound are primarily focused on its potential role as a chiral building block, analogous to the well-studied ethyl ester. Investigations would logically extend the established synthetic methodologies for the ethyl ester—such as the asymmetric reduction of the corresponding β-keto ester—to the propan-2-yl derivative. The subtle steric and electronic differences imparted by the isopropyl group compared to the ethyl group could be exploited to fine-tune reactivity or physical properties in multi-step syntheses. Further research is needed to fully characterize this compound and explore its unique applications in the synthesis of novel, complex organic molecules.

Structure

3D Structure

Properties

CAS No. |

828276-59-1 |

|---|---|

Molecular Formula |

C7H13BrO3 |

Molecular Weight |

225.08 g/mol |

IUPAC Name |

propan-2-yl 4-bromo-3-hydroxybutanoate |

InChI |

InChI=1S/C7H13BrO3/c1-5(2)11-7(10)3-6(9)4-8/h5-6,9H,3-4H2,1-2H3 |

InChI Key |

WUFHKFWXUZJOTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CC(CBr)O |

Origin of Product |

United States |

Synthetic Methodologies for Propan 2 Yl 4 Bromo 3 Hydroxybutanoate and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods are prized for their high selectivity, mild reaction conditions, and environmentally friendly nature. Enzymes, particularly lipases and reductases, have proven to be powerful catalysts in the synthesis of enantiomerically pure β-hydroxy esters.

Biocatalytic Resolution and Asymmetric Transformations

Biocatalytic methods are particularly effective for producing enantiomerically enriched compounds. These approaches often involve the use of enzymes to selectively react with one enantiomer in a racemic mixture or to stereoselectively create a new chiral center.

The enantioselective ring-opening of β-lactones by lipases in the presence of an alcohol is a powerful method for the synthesis of chiral β-hydroxy esters. Candida antarctica lipase (B570770) B (CAL-B) is a widely used and highly effective biocatalyst for this transformation due to its broad substrate scope and high enantioselectivity. openpolar.nomdpi.com

In this approach, racemic 4-bromomethyl-β-lactone is subjected to alcoholysis with isopropanol (B130326), catalyzed by CAL-B. The enzyme selectively catalyzes the ring opening of one enantiomer of the β-lactone, leading to the formation of the corresponding enantiomerically enriched propan-2-yl 4-bromo-3-hydroxybutanoate, while the other enantiomer of the β-lactone remains largely unreacted. The enantioselectivity of CAL-B in the ring-opening of various lactones is well-documented, with the enzyme typically showing a preference for one enantiomer, resulting in high enantiomeric excess (ee) of the product. researchgate.netnih.gov The reaction rate and enantioselectivity can be influenced by the choice of solvent and the nature of the alcohol. researchgate.netnih.gov

| Substrate | Biocatalyst | Alcohol | Product | Enantiomeric Excess (ee) | Reference |

| Racemic 4-aryl-substituted β-lactams | Candida antarctica lipase B (CAL-B) | 2-octanol | β-amino acid esters | ≥96% | openpolar.no |

| Racemic ω-methylated lactones (ring sizes >8) | Novozym 435 (immobilized CAL-B) | - (Polymerization) | R-polyester | >99% | researchgate.net |

Kinetic resolution is a widely applied strategy for the separation of enantiomers from a racemic mixture. In the context of 4-bromomethyl-β-lactones, a lipase can be used to selectively hydrolyze or alcoholyze one enantiomer, leaving the other enantiomer in high enantiomeric purity.

For instance, the hydrolysis of a racemic mixture of a β-lactone in the presence of a lipase like CAL-B would yield an enantiomerically enriched β-hydroxy acid and the unreacted, enantiomerically enriched β-lactone. While specific data for the kinetic resolution of 4-bromomethyl-β-lactone is limited, studies on analogous β-lactams have demonstrated the high efficiency of CAL-B, achieving high enantiomeric excess for the unreacted substrate. openpolar.no This method allows for the separation of both enantiomers of the starting material in a stereochemically pure form. The enantiomeric ratio (E), a measure of the enzyme's selectivity, is often very high in these resolutions.

| Substrate | Biocatalyst | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |

| Racemic α-methyl-β-propiothiolactone | Pseudomonas cepacia lipase (PCL) | Hydrolysis | (S)-α-methyl-β-propiothiolactone and (R)-3-mercapto-α-methyl propionic acid | >99% ee for (S)-lactone | researchgate.net |

| Racemic 4-aryl- and 4-heteroarylbut-3-en-2-ols | Pseudomonas fluorescens lipase | Acetylation | (R)-acetate and (S)-alcohol | >99% ee for both | researchgate.net |

This table provides examples of kinetic resolutions of related cyclic compounds and alcohols, showcasing the high enantioselectivities that can be achieved with lipases.

The asymmetric reduction of β-keto esters is a highly effective method for producing chiral β-hydroxy esters with high enantiopurity. This transformation is typically catalyzed by ketoreductases (KREDs) or whole-cell biocatalysts containing these enzymes, which utilize a cofactor such as NADPH or NADH.

The synthesis of this compound would start from isopropyl 4-bromo-3-oxobutanoate. While specific data for the biocatalytic reduction of this particular substrate is scarce, extensive research has been conducted on the reduction of the closely related ethyl 4-chloro-3-oxobutanoate. Various microorganisms and isolated reductases have been shown to reduce this substrate to the corresponding (R)- or (S)-4-chloro-3-hydroxybutanoate with high yields and excellent enantioselectivity. For example, a reductase from Sporobolomyces salmonicolor has been used for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate to the (R)-enantiomer.

| Substrate | Biocatalyst | Product | Conversion | Enantiomeric Excess (ee) | Reference |

| Ethyl 4-chloro-3-oxobutanoate | Aldehyde reductase from Sporobolomyces salmonicolor AKU4429 | Ethyl (R)-4-chloro-3-hydroxybutanoate | 95.4% | 86% |

This table demonstrates the effectiveness of biocatalytic reduction for a closely related halo-substituted β-keto ester, indicating the potential for similar success with the bromo-analogue.

Development of Engineered Biocatalysts for Enantiopure Products

To enhance the efficiency, substrate scope, and stereoselectivity of biocatalytic reactions, protein engineering techniques are increasingly being employed. Directed evolution and site-directed mutagenesis can be used to create enzyme variants with improved properties for specific industrial applications.

For the synthesis of chiral β-hydroxybutanoates, ketoreductases have been a primary target for engineering. By modifying the amino acid sequence of a wild-type enzyme, it is possible to alter its substrate-binding pocket to better accommodate a specific β-keto ester, thereby increasing catalytic activity and enantioselectivity. For instance, engineered ketoreductases have been developed that can reduce a wide range of ketones with high stereoselectivity, often achieving >99% ee. These engineered enzymes are crucial for the large-scale, cost-effective production of enantiopure pharmaceutical intermediates. While specific examples of engineered biocatalysts for isopropyl 4-bromo-3-oxobutanoate are not widely reported, the principles of enzyme engineering are broadly applicable and hold significant promise for the synthesis of this target molecule.

Classical Organic Synthesis Routes

Traditional organic synthesis provides a range of methods for the formation of β-hydroxy esters. These routes often rely on well-established named reactions and provide reliable access to the target compounds, although they may lack the high enantioselectivity of enzymatic methods unless chiral auxiliaries or catalysts are employed.

A prominent classical method for the synthesis of β-hydroxy esters is the Reformatsky reaction . nih.gov This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. This enolate then reacts with an aldehyde or ketone to yield a β-hydroxy ester after an acidic workup. mdpi.com

For the synthesis of this compound, the Reformatsky reaction would involve the reaction of isopropyl bromoacetate (B1195939) with bromoacetaldehyde (B98955) in the presence of activated zinc.

Reaction Scheme:

Formation of the Reformatsky Reagent: Isopropyl bromoacetate reacts with zinc dust to form the corresponding zinc enolate.

Nucleophilic Addition: The zinc enolate adds to the carbonyl group of bromoacetaldehyde.

Workup: The reaction mixture is treated with an aqueous acid to protonate the alkoxide and yield the final product, this compound.

While the Reformatsky reaction is a powerful tool for constructing the β-hydroxy ester framework, controlling the stereochemistry can be challenging without the use of chiral catalysts or auxiliaries. The reaction typically produces a racemic mixture of the product.

| Reactant 1 | Reactant 2 | Reagent | Product | Typical Yield | Reference |

| Isopropyl bromoacetate | Bromoacetaldehyde | Zinc | This compound | Moderate to Good | General Reformatsky Reaction Principle mdpi.comnih.gov |

| Ethyl 2-bromoacetate | Aroyl isothiocyanates | Zinc | β-thioxoesters | Good | nih.gov |

This table outlines the general reactants for the synthesis of the target compound via the Reformatsky reaction, with an example of a related reaction to indicate typical yields.

Reformatsky Reaction Strategies

The Reformatsky reaction, first reported by Sergey Reformatsky in 1887, is a cornerstone in the synthesis of β-hydroxy esters. numberanalytics.compsiberg.com It involves the reaction of an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc. numberanalytics.comlibretexts.org This method is particularly valuable as it allows for the formation of a carbon-carbon bond to produce the target β-hydroxy ester scaffold. numberanalytics.com

Mechanism and Scope of the Reformatsky Reaction for β-Hydroxy Esters

The mechanism of the Reformatsky reaction commences with the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester. byjus.comrecnotes.com This step forms an organozinc intermediate known as a Reformatsky enolate or a zinc enolate. numberanalytics.comiitk.ac.in This organozinc reagent is less reactive and less basic than corresponding lithium enolates or Grignard reagents, which prevents it from reacting with the ester group of another molecule. organic-chemistry.org

The key steps in the mechanism are:

Formation of the Zinc Enolate: Metallic zinc reacts with the α-haloester, inserting into the carbon-halogen bond to form the organozinc reagent. iitk.ac.inthermofisher.com The resulting compounds can coordinate to form a dimeric structure which then rearranges to yield two zinc enolates. byjus.comrecnotes.com

Nucleophilic Addition: The oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. byjus.com This is followed by a rearrangement that forms a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon of the aldehyde or ketone. byjus.compw.live

Hydrolysis: An acidic workup is performed to hydrolyze the resulting zinc alkoxide, breaking the zinc-oxygen bond to yield the final β-hydroxy ester product and a zinc(II) salt. byjus.compw.live

The scope of the Reformatsky reaction is quite broad due to the mild reactivity of the organozinc intermediate. organic-chemistry.org It is compatible with a wide array of aldehydes and ketones, and the reaction can be adapted for intramolecular versions. byjus.comorganic-chemistry.org The reaction's convenience and stability make it a powerful alternative to using lithium enolates. psiberg.comrecnotes.com

Metal-Mediated Reformatsky Reactions (e.g., Zinc, Indium, Cobalt, Iron, Manganese Catalysis)

While zinc is the classic metal used in the Reformatsky reaction, research has shown that various other metals can mediate or catalyze this transformation, often with improved performance or under milder conditions. researchgate.netwikipedia.org

Zinc (Zn): The traditional and most common metal, zinc powder or dust is used stoichiometrically to generate the organozinc reagent. psiberg.com The reactivity can be highly dependent on the activation of the zinc surface. thermofisher.com

Indium (In): Indium has emerged as a promising alternative to zinc, offering improved reactivity and selectivity in some cases. numberanalytics.com It has been used to mediate Reformatsky reactions between various aldehydes and aldimines with α-halo esters at room temperature, even under solvent-free conditions, to give good to excellent yields.

Iron (Fe): Low-valent iron, prepared in situ, has been employed for Reformatsky reactions. organic-chemistry.org An efficient method uses inexpensive and commercially available iron(0) powder as a mediator, with reactions proceeding effectively in the presence of a catalytic amount of iodine to afford β-hydroxyl carbonyl compounds. researchgate.net Iron catalysis can also be achieved by reducing iron(II) bromide with manganese metal, creating an active low-valent iron catalyst that works on both ketones and aldehydes under mild conditions. researchgate.net

Cobalt (Co) and Nickel (Ni): Along with iron, these transition metals have been used to expand the scope and utility of the reaction. wikipedia.org

Manganese (Mn): Manganese powder has been used in conjunction with a copper catalyst. In this system, manganese serves to reduce a Cu(II) species to the active Cu(0) catalyst, which then facilitates the reaction between carbonyl compounds and ethyl iodoacetate to produce β-hydroxyl esters in high yields. organic-chemistry.org

Copper (Cu): Copper-catalyzed Reformatsky reactions have been developed as an efficient and simple method. organic-chemistry.org These reactions can proceed under mild conditions using inexpensive starting materials. organic-chemistry.orgorganic-chemistry.org

The use of these alternative metals can offer advantages in terms of milder reaction conditions, higher reproducibility, and improved stereoselectivity. researchgate.net

Optimized Conditions for Synthesis of β-Hydroxy-α-haloesters via Reformatsky Reactions

The yield and efficiency of the Reformatsky reaction are highly sensitive to the reaction conditions. numberanalytics.com Several parameters can be adjusted to optimize the synthesis of β-hydroxy-α-haloesters. researchgate.net

Key optimization parameters include:

Metal Activation: The zinc metal surface is often coated with a layer of zinc oxide, which deactivates it. thermofisher.com Activating the zinc is crucial for good yields. Methods include washing with acid, using an iodine crystal, treatment with 1,2-dibromoethane, or using a copper-zinc couple. psiberg.comrecnotes.comthermofisher.com Freshly prepared activated zinc, such as Rieke zinc, is also highly effective. thermofisher.com

Solvent: The choice of solvent impacts the solubility of reactants and the stability of the zinc enolate. numberanalytics.com Common solvents include diethyl ether, tetrahydrofuran (B95107) (THF), benzene, or mixtures thereof. numberanalytics.combyjus.compw.live Polar solvents like THF and DMF are often effective. numberanalytics.com

Temperature: The reaction temperature must be carefully controlled to balance the reaction rate with the potential for side reactions. numberanalytics.com Typical temperature ranges are between -20°C and 50°C. numberanalytics.com

Reactant Stoichiometry: Some procedures utilize an excess of zinc and the α-halo ester, which can be problematic for atom economy. Modified procedures using nearly equimolar quantities of reactants have been developed to address this. researchgate.net

| Metal/Catalyst | Activating Agent/Co-reductant | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Zinc (Zn) | Iodine, Acid-wash, Cu-Zn couple | THF, Diethyl Ether, Benzene | Classic, well-established method | psiberg.comrecnotes.com |

| Iron (Fe) | Iodine (catalytic) | Not specified | Inexpensive, commercially available mediator | researchgate.net |

| Iron (Fe) | Manganese (Mn) | Acetonitrile, DMF | Mild conditions, applicable to ketones and aldehydes | researchgate.net |

| Indium (In) | None (non-activated) | Solvent-free | Good to excellent yields at room temperature | |

| Copper (CuI) | Manganese (Mn) | Acetonitrile (MeCN) | High yields (86-96%), excellent functional group tolerance | organic-chemistry.org |

Aldol (B89426) and Mukaiyama Aldol Reactions

Aldol-type reactions provide a powerful alternative to the Reformatsky reaction for the synthesis of β-hydroxy esters, including α-halo substituted variants. These methods offer distinct advantages, particularly in the realm of stereocontrol.

Syn-Selective Aldol Reactions for β-Hydroxy-α-haloesters

Achieving high diastereoselectivity is a significant goal in the synthesis of complex molecules. For β-hydroxy-α-haloesters, methods have been developed to favor the formation of the syn diastereomer. One successful approach involves the use of super silyl (B83357) haloacetates. nih.govacs.org

In this method, super silyl esters, which are tris(trialkylsilyl)silyl esters, demonstrate high stability and provide excellent stereocontrol. nih.govorganic-chemistry.org Aldol reactions utilizing super silyl chloro- and bromoacetates with various aldehydes produce syn-β-hydroxy-α-haloacetates in good yields and with high diastereoselectivities. nih.govacs.orgnih.gov The reaction of super silyl bromoacetate, for instance, proceeds with a broad range of aryl and aliphatic aldehydes to furnish the corresponding syn-aldol products. nih.govacs.org For certain substrates, such as ortho-substituted aryl aldehydes, the addition of hexamethylphosphoramide (B148902) (HMPA) was found to be necessary to achieve high diastereoselectivity. nih.govacs.org Optimal conditions for the chloroacetate (B1199739) variant were identified using LiHMDS as a base in toluene, providing high yield and selectivity. organic-chemistry.org This methodology represents a versatile tool for the stereoselective installation of halogen atoms at the α-position. nih.gov

| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|

| Benzaldehyde | 65 | 95:5 | nih.gov |

| 4-Methoxybenzaldehyde | 72 | 95:5 | nih.gov |

| 4-Chlorobenzaldehyde | 63 | 94:6 | nih.gov |

| 2-Naphthaldehyde | 68 | 96:4 | nih.gov |

| Cyclohexanecarboxaldehyde | 61 | 94:6 | nih.gov |

| 2-Thienyl aldehyde | 57 | 97:3 | nih.gov |

Proazaphosphatrane-Catalyzed Mukaiyama Aldol Reactions

The Mukaiyama aldol reaction is a Lewis acid- or Lewis base-catalyzed aldol addition of a silyl enol ether to a carbonyl compound. rsc.org This reaction is a powerful tool for forming β-hydroxy carbonyl compounds, often with high levels of control. rsc.org While traditionally catalyzed by Lewis acids that activate the electrophile (the aldehyde), the reaction can also be catalyzed by Lewis bases, which activate the nucleophile (the silyl enol ether).

Lewis bases such as phosphines can effectively catalyze the Mukaiyama aldol reaction. rsc.org For example, a polymer-supported phosphine (B1218219) (PS-PPh3) has been shown to catalyze the reaction between silyl enol ethers and a broad range of aldehydes under mild conditions to produce β-hydroxy esters. rsc.org This type of catalysis is advantageous as the catalyst can often be easily recovered and reused. rsc.org

Proazaphosphatranes are a class of strong, non-ionic Lewis bases that can also be employed in such transformations. Their catalytic activity would follow a similar mechanistic pathway involving activation of the silyl enol ether. The reaction using trimethylsilyl (B98337) enol ether derived from ethyl acetate (B1210297) proceeds smoothly, even with low catalyst loading, to afford the corresponding β-hydroxy ester products. rsc.org This Lewis base-catalyzed approach provides a simple and environmentally friendly method for the synthesis of these valuable compounds. rsc.org

Carbonylative Opening of Epoxides

The synthesis of β-hydroxy esters, a structural motif present in this compound, can be efficiently achieved through the carbonylative ring-opening of epoxides. This method represents a highly atom-economical approach, incorporating a molecule of carbon monoxide directly into the epoxide structure to generate the desired ester functionality. acs.orgacs.org

Detailed research has demonstrated the utility of dicobalt octacarbonyl, Co₂(CO)₈, as a catalyst for this transformation under remarkably mild conditions. acs.orgorganic-chemistry.orgnih.gov Terminal epoxides can be converted to their corresponding β-hydroxy esters at atmospheric pressure of carbon monoxide and room temperature, often in methanol (B129727) as the solvent. acs.orgacs.orgnih.gov This process is notable for its efficiency and broad substrate scope, accommodating a variety of functional groups. acs.orgacs.org

The reaction proceeds with high regioselectivity, with the nucleophilic attack of the cobalt catalyst occurring at the less substituted carbon of the epoxide. Furthermore, the carbonylation occurs with retention of configuration at any pre-existing stereocenters in the epoxide starting material. acs.org This stereospecificity is a key advantage for the synthesis of enantiomerically pure β-hydroxy esters. acs.orgorganic-chemistry.org While simple aliphatic epoxides react efficiently, those containing aromatic or carbonyl groups may result in lower yields due to competing side reactions. organic-chemistry.org

The general transformation can be represented as follows:

Scheme 1: General scheme for the carbonylative ring-opening of a terminal epoxide to form a β-hydroxy ester.

The scope of this catalytic process has been explored with various terminal epoxides, demonstrating its versatility in synthesizing a range of β-hydroxy ester analogues.

Table 1: Scope of Co₂(CO)₈-Catalyzed Carbonylative Ring-Opening of Terminal Epoxides acs.org

| Entry | Epoxide Substrate | Product (β-Hydroxy Ester) | Yield (%) |

| 1 | Propylene oxide | Methyl 3-hydroxybutanoate | 89 |

| 2 | 1,2-Epoxybutane | Methyl 3-hydroxypentanoate | 85 |

| 3 | 1,2-Epoxyoctane | Methyl 3-hydroxydecanoate | 81 |

| 4 | Styrene oxide | Methyl 3-hydroxy-3-phenylpropanoate | 45 |

| 5 | Glycidyl methyl ether | Methyl 3-hydroxy-4-methoxybutanoate | 72 |

| 6 | Epichlorohydrin | Methyl 4-chloro-3-hydroxybutanoate | 65 |

Conversion from Other Halogenated Butanoate Intermediates (e.g., 4-halo-3-oxobutanoate)

A prominent and widely studied synthetic route to 4-halo-3-hydroxybutanoates involves the stereoselective reduction of the corresponding 4-halo-3-oxobutanoate precursors. This methodology is particularly valuable for accessing optically active compounds, which are crucial intermediates in the synthesis of various pharmaceuticals. arkat-usa.orgresearchgate.netnih.gov The reduction of the ketone functionality at the C-3 position yields the desired secondary alcohol.

Biocatalysis, employing whole microbial cells or isolated enzymes, has emerged as a powerful tool for this transformation due to the high enantioselectivity often achieved. arkat-usa.orgnih.gov Baker's yeast (Saccharomyces cerevisiae) has been traditionally used for the reduction of ethyl 4-chloro-3-oxobutanoate. arkat-usa.orgresearchgate.net However, the enantiomeric excess can be variable as the yeast contains multiple reductase enzymes with opposing stereoselectivities. arkat-usa.org To overcome this, specific additives or reaction conditions can be employed to favor the formation of one enantiomer over the other. For instance, the presence of allyl bromide can suppress the activity of enzymes that produce the (S)-enantiomer, leading to the preferential formation of the (R)-enantiomer. arkat-usa.org

More advanced approaches utilize recombinant microorganisms overexpressing a specific reductase enzyme with a high degree of stereoselectivity. nih.govnih.govresearchgate.net For example, an NADH-dependent reductase from Candida magnoliae (CmCR) expressed in E. coli has been used for the efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate from ethyl 4-chloro-3-oxobutanoate with excellent yield and enantiomeric excess. nih.gov Similarly, reductases from other organisms like Burkholderia gladioli have been successfully employed for the synthesis of the (R)-enantiomer. nih.gov These enzymatic systems often incorporate a cofactor regeneration system, for example, using glucose dehydrogenase, to ensure catalytic efficiency. researchgate.netnih.gov

The general reaction is depicted below:

Scheme 2: General scheme for the reduction of a 4-halo-3-oxobutanoate to a 4-halo-3-hydroxybutanoate, where X represents a halogen and R is an alkyl group.

The following table summarizes the results from various reductive methods for the synthesis of 4-halo-3-hydroxybutanoate analogues.

Table 2: Synthesis of 4-Halo-3-hydroxybutanoates via Reduction of 4-Halo-3-oxobutanoates

| Substrate | Catalyst/Method | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Ethyl 4-chloro-3-oxobutanoate | Baker's yeast / Allyl bromide | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 98 | 97 | arkat-usa.org |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli expressing CmCR | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >99 | >99.9 | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli expressing BgADH3 | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 91.8 | 99.9 | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Aureobasidium pullulans CGMCC1244 | (S)-Ethyl 4-chloro-3-hydroxybutanoate | - | >99 | researchgate.net |

| Ethyl 4-chloro-3-oxobutanoate | Sporobolomyces salmonicolor aldehyde reductase | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 95.4 | 86 | nih.gov |

Stereochemical Control and Enantioselective Synthesis of Propan 2 Yl 4 Bromo 3 Hydroxybutanoate

The synthesis of specific stereoisomers of propan-2-yl 4-bromo-3-hydroxybutanoate, a chiral building block, is of significant interest in organic synthesis. The molecule's two enantiomers, (R)- and (S)-propan-2-yl 4-bromo-3-hydroxybutanoate, are obtained through stereoselective methods that control the formation of the chiral center at the C-3 position. The primary route to this compound is the asymmetric reduction of the prochiral precursor, propan-2-yl 4-bromo-3-oxobutanoate. This transformation requires precise control to yield a high excess of one enantiomer over the other.

Chemical Transformations and Derivatization

Hydrolytic Transformations of the Ester Moiety

The isopropyl ester group of propan-2-yl 4-bromo-3-hydroxybutanoate can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 4-bromo-3-hydroxybutanoic acid. This transformation can be achieved under both acidic and basic conditions, or through enzymatic catalysis.

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. Base-mediated hydrolysis, or saponification, is generally faster and is carried out by treating the ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, followed by acidification to liberate the carboxylic acid.

Enzymatic hydrolysis offers a milder and often more selective alternative. Lipases are a class of enzymes capable of hydrolyzing ester bonds. The use of lipases can be particularly advantageous when dealing with sensitive substrates or when stereoselectivity is desired. For instance, enzymatic hydrolysis of related racemic β-hydroxy esters has been employed to achieve kinetic resolution, yielding optically active esters and their corresponding acids. While specific studies on this compound are not prevalent, the principles of enzymatic hydrolysis are broadly applicable.

Table 1: Representative Conditions for Ester Hydrolysis

| Catalyst | Reagents/Conditions | Product |

|---|---|---|

| Acid | HCl or H₂SO₄, heat | 4-bromo-3-hydroxybutanoic acid |

| Base | 1. NaOH or KOH, H₂O2. H₃O⁺ | 4-bromo-3-hydroxybutanoic acid |

Nucleophilic Displacement Reactions at the Bromine Center

The bromine atom at the C-4 position is a good leaving group, making this site susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

A synthetically important transformation is the displacement of the bromide ion by a cyanide nucleophile, typically from a salt such as sodium cyanide or potassium cyanide. This reaction yields propan-2-yl 4-cyano-3-hydroxybutanoate. These cyano-substituted derivatives are valuable intermediates in the synthesis of various pharmaceuticals.

The reaction is generally carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to enhance the nucleophilicity of the cyanide ion. The conversion of related 4-halo-3-hydroxybutanoates to their corresponding cyano derivatives is a well-documented process. For example, the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate from ethyl (S)-4-chloro-3-hydroxybutanoate has been achieved using sodium cyanide. masterorganicchemistry.com A similar pathway involving bromination and subsequent cyanation of L-(-)-malic acid to produce (R)-4-cyano-3-hydroxybutyric acid ethyl ester has also been reported. organic-chemistry.org

Table 2: Synthesis of Cyano-Substituted Derivatives from Related Halo-hydroxybutanoates

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| (S)-4-chloro-ethyl 3-hydroxybutanoate | NaCN, HCN, Halohydrin dehalogenase | (R)-4-cyano-3-hydroxy ethyl butyrate | 67.13% |

Note: The data in this table is for the ethyl ester analogues and serves as a reference for the expected reactivity of the propan-2-yl ester.

Beyond cyanation, the bromide can be displaced by other nucleophiles. Halogen exchange reactions can occur in the presence of other halide ions. For instance, treatment with sodium iodide in acetone could lead to the formation of propan-2-yl 4-iodo-3-hydroxybutanoate via the Finkelstein reaction.

Other common nucleophiles that can be employed include:

Azide (B81097): Sodium azide (NaN₃) can be used to introduce an azido group, which can subsequently be reduced to an amine.

Thiols: Thiolates (RS⁻) can displace the bromide to form thioethers.

Amines: While direct reaction with amines can be complex due to competing reactions, it is a potential route to amino-substituted products.

Derivatization of the Hydroxyl Group

The secondary hydroxyl group at the C-3 position is another site for chemical modification. Common reactions include acylation and the introduction of protecting groups.

Acylation: The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. For example, reaction with acetyl chloride would yield propan-2-yl 4-bromo-3-acetoxybutanoate.

Protection: In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. wikipedia.org A variety of protecting groups can be employed for alcohols. libretexts.org Silyl (B83357) ethers are a common choice, formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. masterorganicchemistry.com Other protecting groups include ethers, such as the benzyl (Bn) ether, which can be introduced using benzyl bromide in the presence of a strong base. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. wikipedia.org

Table 3: Common Protecting Groups for Alcohols

| Protecting Group | Reagents for Protection | Reagents for Deprotection |

|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole, DMF | Tetrabutylammonium fluoride (TBAF) |

| Benzyl (Bn) | NaH, BnBr, THF | H₂, Pd/C |

Reactions Involving the Carbonyl Functionality

The carbonyl group of the ester is less reactive than a ketone or aldehyde carbonyl, but it can still undergo certain transformations, most notably reduction.

Reduction: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction would yield 4-bromo-1,3-butanediol. It is important to note that LiAlH₄ would also reduce the bromine to an alkane if the reaction is not carefully controlled, and it would deprotonate the hydroxyl group.

A more selective reduction of the ester in the presence of other functional groups might be achieved using other reducing agents, but this would require careful selection of reagents and reaction conditions.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Biologically Relevant Molecules

The enantiomerically pure forms of propan-2-yl 4-bromo-3-hydroxybutanoate are crucial starting materials for synthesizing a variety of biologically active compounds. The defined stereochemistry at the C3 position is transferred to the final product, which is often critical for its pharmacological activity.

This compound is a key intermediate for the synthesis of the chiral side chain common to many statin drugs, such as atorvastatin (B1662188) and rosuvastatin. These drugs are inhibitors of HMG-CoA reductase and are widely used to lower cholesterol. The critical component of these molecules is a dihydroxyheptanoic acid side chain with specific (3R, 5R) stereochemistry.

The synthesis of this side chain often utilizes an (S)-4-halo-3-hydroxybutanoate ester. While the chloro-analog is frequently used, (S)-4-bromo-3-hydroxybutanoate esters are considered superior substrates for the subsequent step, which typically involves the displacement of the halide with a cyanide group to form a hydroxynitrile. This hydroxynitrile is a direct precursor to the full statin side chain. The enzymatic asymmetric reduction of 4-bromo-3-oxobutyrate esters is a key method to produce the required (S)-enantiomer with high optical purity. Although much of the literature details the use of methyl or ethyl esters, the isopropyl ester functions analogously in these synthetic schemes.

| Precursor | Key Transformation | Intermediate | Target Application |

| Isopropyl (S)-4-bromo-3-hydroxybutanoate | Nucleophilic substitution with cyanide (e.g., KCN) | Isopropyl (R)-4-cyano-3-hydroxybutanoate | Statin side-chain |

| Isopropyl (R)-4-cyano-3-hydroxybutanoate | Reduction and further chain elongation | Protected (3R,5S)-dihydroxyheptanoate derivative | Atorvastatin, Rosuvastatin |

L-carnitine, a quaternary ammonium (B1175870) compound essential for fatty acid metabolism, is synthesized from chiral C4 precursors. The key structural feature of L-carnitine is an (R)-3-hydroxy moiety. (R)-propan-2-yl 4-bromo-3-hydroxybutanoate serves as an effective precursor for its synthesis.

The established synthetic route involves the reaction of an alkyl (R)-4-halo-3-hydroxybutyrate with trimethylamine (B31210). nih.gov In this SN2 reaction, the trimethylamine displaces the bromide at the C4 position to form the quaternary ammonium salt. Subsequent hydrolysis of the ester group yields L-carnitine. The use of the (R)-enantiomer of the bromo-ester directly installs the correct stereochemistry required for the biologically active L-carnitine. This approach is a common strategy for producing optically pure L-carnitine, avoiding the need for chiral resolution at later stages. researchgate.net

| Precursor | Reagent | Key Transformation | Product |

| Isopropyl (R)-4-bromo-3-hydroxybutanoate | Trimethylamine (TMA) | SN2 displacement of bromide | Isopropyl (R)-3-hydroxy-4-(trimethylammonio)butanoate |

| Isopropyl (R)-3-hydroxy-4-(trimethylammonio)butanoate | Acid or base hydrolysis | Ester hydrolysis | L-Carnitine |

While less commonly cited than for statins or L-carnitine, 4-halo-3-hydroxybutyrate esters are valuable precursors for certain derivatives of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. Specifically, (R)-4-amino-3-hydroxybutyric acid (GABOB) is a known GABA derivative that can be synthesized from these chiral building blocks. nih.govrsc.org

A plausible synthetic route involves the displacement of the bromide from this compound with an azide (B81097) salt (e.g., sodium azide). The resulting 4-azido-3-hydroxybutanoate can then undergo reduction of the azide group to a primary amine, for instance, through catalytic hydrogenation. Subsequent hydrolysis of the isopropyl ester furnishes the final GABA derivative, GABOB, with the stereochemistry at the C3 position being determined by the starting bromo-ester.

| Precursor | Key Transformation Steps | Intermediate | Final Product |

| Isopropyl (R)-4-bromo-3-hydroxybutanoate | 1. Azide displacement (NaN₃)2. Azide reduction (e.g., H₂/Pd-C)3. Ester hydrolysis | Isopropyl (R)-4-amino-3-hydroxybutanoate | (R)-4-amino-3-hydroxybutyric acid (GABOB) |

| Isopropyl (S)-4-bromo-3-hydroxybutanoate | 1. Azide displacement (NaN₃)2. Azide reduction (e.g., H₂/Pd-C)3. Ester hydrolysis | Isopropyl (S)-4-amino-3-hydroxybutanoate | (S)-4-amino-3-hydroxybutyric acid (GABOB) |

Utility in the Construction of Complex Organic Scaffolds

Beyond its role in synthesizing specific pharmaceutical agents, this compound is a member of a class of versatile C4 chiral building blocks used to construct diverse and complex organic scaffolds. researchgate.netnih.gov The strategic arrangement of its functional groups allows for a variety of synthetic manipulations.

The hydroxyl group can be protected, oxidized to a ketone, or used as a handle for further reactions, while the bromide serves as an excellent leaving group for nucleophilic substitution or as a precursor for organometallic reagents. This bifunctionality makes it an ideal starting point for the synthesis of natural products and their analogs, such as polyhydroxylated alkaloids. researchgate.net Chemists can leverage this "chiral pool" compound to introduce a four-carbon chain with a pre-defined stereocenter, significantly simplifying the synthesis of complex targets that might otherwise require lengthy asymmetric routes. nih.gov

Synthetic Routes to Optically Pure Pharmaceutical Intermediates

The primary challenge and key to the utility of this compound is the synthesis of its enantiomerically pure forms. The most effective and widely used method is the asymmetric reduction of the prochiral ketone, propan-2-yl 4-bromo-3-oxobutanoate.

Biocatalysis, employing isolated ketoreductase enzymes or whole-cell systems (like recombinant E. coli or baker's yeast), has become the method of choice. nih.govmdpi.comresearchgate.net These enzymatic reductions proceed with high yield and, crucially, with excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). mdpi.comacs.org By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer of the hydroxy-ester can be produced to meet the specific synthetic need. For example, reductases that follow Prelog's rule will typically yield the (S)-alcohol, which is the precursor for statin side chains, while anti-Prelog reductases can provide the (R)-alcohol needed for L-carnitine synthesis. nih.gov This biocatalytic approach provides a reliable and scalable route to these valuable, optically pure pharmaceutical intermediates.

| Target Intermediate | Starting Material | Key Method | Typical Optical Purity |

| Isopropyl (S)-4-bromo-3-hydroxybutanoate | Isopropyl 4-bromo-3-oxobutanoate | Asymmetric enzymatic reduction (Prelog-selective reductase) | >99% ee |

| Isopropyl (R)-4-bromo-3-hydroxybutanoate | Isopropyl 4-bromo-3-oxobutanoate | Asymmetric enzymatic reduction (anti-Prelog-selective reductase) | >99% ee |

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating Propan-2-yl 4-bromo-3-hydroxybutanoate from any unreacted starting materials, byproducts, and for resolving its enantiomers.

Chiral HPLC is a primary technique for the enantioseparation of racemic mixtures and the determination of enantiomeric excess (e.e.). For compounds structurally similar to this compound, polysaccharide-based chiral stationary phases (CSPs) are highly effective. nih.gov Columns such as those based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, AD-H) are frequently employed. rsc.org

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. A typical mobile phase for such separations consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier, such as isopropanol (B130326). The precise ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks. Detection is commonly performed using a UV detector, as the ester functional group provides sufficient chromophore for detection at low wavelengths (around 210-220 nm).

Interactive Data Table: Representative Chiral HPLC Parameters

| Parameter | Value/Condition |

|---|---|

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 215 nm |

| Expected Elution | The two enantiomers will have distinct retention times (e.g., tR1, tR2) allowing for quantification. |

Gas chromatography, particularly with a chiral capillary column, is another powerful method for stereochemical analysis. For volatile compounds like esters, GC can provide high resolution and sensitivity. The enantiomers are separated on a stationary phase that has chiral selectors, often based on cyclodextrin derivatives (e.g., β-DEX™). rsc.org

Prior to analysis, the hydroxyl group of this compound may be derivatized (e.g., by acetylation to form propan-2-yl 3-acetoxy-4-bromobutanoate) to improve its volatility and chromatographic behavior. The separation occurs based on the differential interaction of the enantiomers with the chiral stationary phase. A flame ionization detector (FID) is typically used for detection due to its general applicability to organic compounds. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. rsc.org

Interactive Data Table: Typical GC Parameters for Stereochemical Analysis of a Related Compound (Isobutyl 3-acetoxybutanoate)

| Parameter | Value/Condition |

|---|---|

| Column | β-DEX™ 120 (20% bis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin in SPB-35) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Isothermal or temperature gradient (e.g., 100 °C to 200 °C at 5 °C/min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Example Retention Times (RT) | (R)-enantiomer: 43.6 min, (S)-enantiomer: 47.3 min rsc.org |

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

NMR spectroscopy is the most definitive method for structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals for each proton. The isopropyl group will exhibit a septet for the CH proton and a doublet for the two equivalent methyl groups. docbrown.info The protons on the butanoate backbone will appear as a complex series of multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info Each carbon atom in this compound is in a unique chemical environment, resulting in a distinct signal for each. The chemical shifts are indicative of the functional group to which the carbon belongs (e.g., carbonyl, carbinol, alkyl).

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in CDCl₃

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| C=O | - | ~171-173 ppm |

| CH(CH₃)₂ | Septet, ~5.0-5.1 ppm | ~68-70 ppm |

| CH(CH₃)₂ | Doublet, ~1.2-1.3 ppm | ~21-22 ppm |

| CH(OH) | Multiplet, ~4.2-4.4 ppm | ~65-67 ppm |

| CH₂Br | Multiplet, ~3.5-3.7 ppm | ~38-40 ppm |

| CH₂C=O | Multiplet, ~2.5-2.7 ppm | ~42-44 ppm |

| OH | Broad singlet, variable | - |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption peak around 1720-1740 cm⁻¹ is characteristic of the C=O stretching of the ester group. Other significant peaks include C-O stretching vibrations and the C-Br stretching frequency, which typically appears in the fingerprint region.

Interactive Data Table: Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200-3600 | Broad, Strong |

| Alkyl (C-H) | Stretching | 2850-3000 | Medium-Strong |

| Ester Carbonyl (C=O) | Stretching | 1720-1740 | Strong, Sharp |

| Ester (C-O) | Stretching | 1100-1300 | Strong |

| Carbon-Bromine (C-Br) | Stretching | 500-600 | Medium-Weak |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized to produce a molecular ion ([M]⁺), which can then fragment in a predictable manner. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). docbrown.info Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecular ion and its fragments, thus confirming the compound's identity with high confidence.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Description | Expected m/z | Key Features |

|---|---|---|---|

| [C₇H₁₃BrO₃]⁺ | Molecular Ion | 224/226 | Isotopic pattern for one bromine atom (1:1 ratio) |

| [M - C₃H₇O]⁺ | Loss of isopropoxy radical | 165/167 | |

| [M - Br]⁺ | Loss of bromine radical | 145 | |

| [C₃H₇]⁺ | Isopropyl cation | 43 | Often a prominent peak |

Optical Rotation Measurements

Optical rotation is a critical analytical technique for the characterization of chiral molecules such as this compound. This method measures the extent to which a substance rotates the plane of polarized light. The direction and magnitude of this rotation are unique properties of a specific enantiomer, providing essential information about its stereochemical identity and purity. The measurement is performed using a polarimeter, and the results are typically reported as the specific rotation ([α]), which is a standardized value.

The specific rotation is calculated using the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter tube (l). The measurement is highly sensitive to the wavelength of the light source, conventionally the sodium D-line (589 nm), and the temperature, which is usually maintained at 20°C or 25°C. The solvent used to dissolve the sample can also significantly influence the specific rotation.

In the context of this compound, determining the optical rotation is fundamental for distinguishing between its (R) and (S) enantiomers. Each enantiomer will rotate the plane of polarized light to an equal but opposite extent. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation.

Despite a thorough review of scientific literature and chemical databases, specific optical rotation data for the enantiomers of this compound could not be located. While the synthesis and application of this compound are mentioned, detailed chiroptical characterization, including experimentally determined specific rotation values, are not provided in the available resources.

For comparative purposes, the optical rotation of the closely related ethyl ester, Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, is reported as [α]D20 +10° when measured neat (without a solvent) sigmaaldrich.com. This information, however, cannot be directly extrapolated to the isopropyl ester due to the structural differences between the ethyl and isopropyl groups, which can influence the molecule's interaction with polarized light.

The following table is provided as a template for how such data would be presented if it were available.

| Compound Name | Enantiomer | Specific Rotation ([α]D) | Temperature (°C) | Solvent |

| This compound | (R) | Data Not Available | N/A | N/A |

| This compound | (S) | Data Not Available | N/A | N/A |

Theoretical and Computational Studies

Molecular Modeling of Enzyme-Substrate Interactions in Biocatalysis

Biocatalysis offers a highly selective and efficient route for the synthesis of chiral compounds like propan-2-yl 4-bromo-3-hydroxybutanoate. Molecular modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, are instrumental in elucidating the interactions between the substrate, propan-2-yl 4-bromo-3-oxobutanoate, and the active site of enzymes like β-keto ester reductases.

Molecular docking simulations can predict the preferred binding orientation of the substrate within the enzyme's active site. plos.org These simulations consider various factors, including shape complementarity, electrostatic interactions, and hydrogen bonding between the ligand and the protein residues. For instance, the carbonyl group of the substrate would be expected to interact with a hydrogen bond donor residue in the active site, positioning it for reduction.

Table 1: Key Interactions in a Hypothetical Enzyme-Substrate Complex

| Substrate Moiety | Enzyme Residue (Hypothetical) | Interaction Type |

| Carbonyl oxygen | Tyrosine | Hydrogen Bond |

| Bromine atom | Leucine | Hydrophobic Interaction |

| Isopropyl ester | Phenylalanine | Hydrophobic Interaction |

QM/MM studies can provide a more detailed understanding of the reaction mechanism by treating the reacting species (substrate and cofactor) with quantum mechanics and the surrounding protein and solvent with molecular mechanics. rsc.org This approach allows for the calculation of the reaction's energy profile, including the transition state energies, providing insights into the catalytic mechanism and the factors governing stereoselectivity. rsc.org For the reduction of propan-2-yl 4-bromo-3-oxobutanoate, a QM/MM study could model the hydride transfer from the NADPH cofactor to the keto group of the substrate, elucidating the role of active site residues in stabilizing the transition state and favoring the formation of one stereoisomer over the other.

Computational Analysis of Reaction Mechanisms and Transition States (e.g., Reformatsky Reaction)

The Reformatsky reaction is a classic method for synthesizing β-hydroxy esters, and its mechanism can be investigated using computational tools. organic-chemistry.orglibretexts.orgnumberanalytics.com This reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl compound. libretexts.org In the context of synthesizing this compound, the reaction would involve propan-2-yl 2-bromoacetate and bromoacetaldehyde (B98955).

Computational analysis, often employing density functional theory (DFT), can be used to model the key steps of the Reformatsky reaction:

Formation of the Zinc Enolate: The insertion of zinc into the carbon-bromine bond of propan-2-yl 2-bromoacetate can be modeled to understand the structure of the resulting zinc enolate. libretexts.org

Transition State of the C-C Bond Formation: The reaction between the zinc enolate and bromoacetaldehyde proceeds through a six-membered ring transition state. libretexts.org DFT calculations can determine the geometry and energy of this transition state, providing insights into the reaction's kinetics and stereoselectivity. The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome of such reactions.

By analyzing the energies of different transition state structures, it is possible to predict which diastereomer of the product will be favored.

Prediction of Stereochemical Outcomes

The stereochemistry of this compound is crucial for its application as a chiral building block. Computational methods can be employed to predict the stereochemical outcome of its synthesis.

In the context of biocatalytic reduction, the stereoselectivity is determined by the enzyme's active site architecture. Molecular modeling, as discussed in section 7.1, can predict which face of the prochiral ketone is more accessible for hydride attack from the cofactor, thus predicting the resulting stereochemistry of the hydroxyl group. Enzymes like the NADPH-dependent aldo-keto reductase from Penicillium citrinum are known to produce the (S)-enantiomer of methyl 4-bromo-3-hydroxybutyrate with high stereospecificity. nih.gov

For chemical synthesis methods like the Reformatsky reaction, the prediction of stereochemical outcomes relies on the analysis of the transition state energies. As mentioned earlier, the relative energies of the competing transition states leading to different stereoisomers can be calculated using DFT. rsc.org

Furthermore, ab initio calculations can be used to study the stereochemistry of reactions like halohydrin formation, which is relevant to the structure of the target molecule. figshare.com These calculations can model the reaction pathway and identify the factors that control the stereoselective formation of one enantiomer over the other. nih.gov The stereochemistry of halohydrin formation is typically anti-addition. masterorganicchemistry.comyoutube.com

Conformational Analysis of this compound and its Derivatives

The biological activity and reactivity of a molecule are often influenced by its three-dimensional structure and conformational flexibility. Computational methods are essential for exploring the conformational landscape of this compound and its derivatives.

Molecular mechanics force fields can be used to perform a systematic search of the conformational space to identify low-energy conformers. These initial structures can then be further optimized using more accurate quantum mechanical methods, such as DFT. The relative energies of the different conformers can be calculated to determine their populations at a given temperature.

Key dihedral angles to consider in the conformational analysis of this compound include:

The C-C bond between the hydroxyl- and bromo-substituted carbons.

The C-C bond between the hydroxyl- and ester-substituted carbons.

The C-O bond of the ester group.

The interplay of steric and electronic effects, such as intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl, will dictate the preferred conformations.

Computational NMR chemical shift calculations can be a powerful tool to correlate the calculated conformations with experimental data. nih.gov By calculating the NMR chemical shifts for each low-energy conformer and comparing the Boltzmann-averaged chemical shifts with the experimental spectrum, it is possible to validate the computationally derived conformational ensemble.

Future Research Directions

Development of Novel Catalytic Systems for Asymmetric Synthesis

The asymmetric synthesis of propan-2-yl 4-bromo-3-hydroxybutanoate, and related β-hydroxy esters, is a critical area of research. The development of novel catalytic systems is paramount to achieving high enantioselectivity, yield, and efficiency. Future research in this area is likely to focus on several key avenues:

Chiral Lewis Acid Catalysis: The exploration of new chiral Lewis acid catalysts for the asymmetric reduction of the corresponding β-keto ester, propan-2-yl 4-bromo-3-oxobutanoate, holds significant promise. Research into novel metal-ligand complexes, particularly those involving earth-abundant and non-toxic metals, will be a key focus. The design of ligands that can effectively control the stereochemical outcome of the reduction is a central challenge. For instance, the development of bifunctional catalysts that can activate both the ketone and the reducing agent simultaneously could lead to highly efficient and selective transformations. A revolutionary milestone in this area was the discovery of oxazaborolidine chiral catalysts by Corey, Bakshi, and Shibata (CBS catalysts), empowering the enantioselective reduction of achiral ketones. insuf.org

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in stereoselective synthesis. Future research will likely involve the design and application of novel chiral organic molecules, such as proline derivatives and chiral phosphoric acids, to catalyze the asymmetric reduction of the β-keto ester precursor. These catalysts offer the advantages of being metal-free, less sensitive to air and moisture, and often more environmentally benign.

Transition Metal Catalysis: While much research has focused on biocatalysis, transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation reactions remain a viable and important route. The development of novel chiral phosphine (B1218219) ligands for ruthenium and rhodium catalysts, for example, could lead to improved activity and enantioselectivity for the synthesis of alkyl 4-bromo-3-hydroxybutanoates.

A comparative overview of potential catalytic systems is presented in Table 1.

| Catalyst Type | Potential Advantages | Research Focus |

| Chiral Lewis Acids | High turnover numbers, potential for high enantioselectivity. | Development of ligands for earth-abundant metals, bifunctional catalyst design. |

| Organocatalysts | Metal-free, environmentally benign, robust. | Novel catalyst design (e.g., chiral phosphoric acids), application in flow chemistry. |

| Transition Metal Catalysts | High efficiency and enantioselectivity, well-established methods. | Development of novel chiral ligands, milder reaction conditions. |

Implementation of Green Chemistry Principles in Production Methods

The synthesis of this compound can be made more sustainable through the implementation of green chemistry principles. Future research will focus on minimizing the environmental impact of its production by addressing several key areas:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This can be achieved through the design of catalytic reactions that avoid the use of stoichiometric reagents and the generation of byproducts. For example, the direct asymmetric addition of a brominating agent and a hydroxyl group across a double bond in an appropriate precursor would be a highly atom-economical approach.

Use of Renewable Feedstocks and Solvents: Research into the use of bio-based starting materials and renewable solvents is crucial for sustainable chemical production. For instance, exploring the synthesis of the butanoate backbone from renewable resources would be a significant advancement. Additionally, the replacement of traditional organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids will be a key area of investigation. The use of ionic liquids like [BMIM][PF(6)] has been shown to promote the synthesis of halohydrin esters from diols using potassium halides as the halide source. nih.gov

Energy Efficiency: The development of catalytic systems that operate under milder reaction conditions (lower temperature and pressure) will reduce the energy consumption of the synthesis process. Microwave-assisted and sonochemical methods are also being explored to enhance reaction rates and reduce energy input.

Waste Reduction: Minimizing waste generation is a critical aspect of green chemistry. This can be achieved through the use of highly selective catalysts that reduce the formation of byproducts, as well as the development of processes that allow for the recycling and reuse of catalysts and solvents. A one-step synthesis of halohydrin esters from sodium halides, concentrated sulfuric acid, and polyol esters has been developed as a safer and more scalable alternative to methods involving the highly hazardous ethylene (B1197577) oxide. thieme-connect.com

Exploration of New Synthetic Applications and Derivatizations

This compound is a versatile chiral building block, and future research will undoubtedly uncover new synthetic applications and derivatizations. Some promising areas of exploration include:

Synthesis of Chiral Epoxides: The intramolecular cyclization of this compound can lead to the formation of a chiral epoxide, propan-2-yl 3,4-epoxybutanoate. This epoxide is a valuable intermediate for the synthesis of a variety of biologically active molecules, including β-blockers and other pharmaceuticals. Research into efficient and stereospecific methods for this cyclization will be important.

Nucleophilic Substitution Reactions: The bromine atom in this compound is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, such as azides, cyanides, and thiols, leading to the synthesis of diverse chiral molecules. For example, reaction with sodium azide (B81097) would yield propan-2-yl 4-azido-3-hydroxybutanoate, a precursor to chiral amino alcohols.

Carbon-Carbon Bond Forming Reactions: The carbon-bromine bond can also participate in various carbon-carbon bond-forming reactions, such as cross-coupling reactions. This opens up possibilities for the synthesis of more complex carbon skeletons with retained stereochemistry at the hydroxyl-bearing carbon.

A summary of potential derivatizations is presented in Table 2.

| Reagent | Product | Potential Applications |

| Base | Propan-2-yl 3,4-epoxybutanoate | Synthesis of β-blockers, chiral diols. |

| Sodium azide | Propan-2-yl 4-azido-3-hydroxybutanoate | Precursor to chiral amino alcohols. |

| Potassium cyanide | Propan-2-yl 4-cyano-3-hydroxybutanoate | Intermediate for pharmaceuticals and natural products. |

| Organometallic reagents | Propan-2-yl 4-alkyl/aryl-3-hydroxybutanoate | Synthesis of complex chiral molecules. |

High-Throughput Screening for Biocatalyst Discovery and Optimization

Biocatalysis offers a powerful and sustainable approach to the asymmetric synthesis of this compound. High-throughput screening (HTS) is a crucial technology for the rapid discovery and optimization of suitable biocatalysts.

Discovery of Novel Ketoreductases: The enzymatic reduction of propan-2-yl 4-bromo-3-oxobutanoate is a promising route to the desired chiral alcohol. HTS methods can be employed to screen vast libraries of microorganisms or metagenomic libraries for novel ketoreductases (KREDs) with high activity and stereoselectivity towards this specific substrate. Fluorogenic assays can be designed for the high-throughput discovery of stereoselective ketoreductases. nih.gov These assays use substrates that become fluorescent upon reduction, allowing for rapid and sensitive detection of enzyme activity in a microplate format. nih.gov

Directed Evolution and Protein Engineering: Once a promising KRED is identified, its properties can be further improved through directed evolution and protein engineering. HTS is essential for screening the large mutant libraries generated during this process to identify variants with enhanced stability, activity, and stereoselectivity under process conditions. For example, a colorimetric method using para-methoxy-2-amino benzamidoxime (B57231) (PMA) has been developed for the high-throughput screening of structurally diverse ketones, which can be applied to the directed evolution of alcohol dehydrogenases. nih.gov

Optimization of Reaction Conditions: HTS can also be used to rapidly screen and optimize various reaction parameters, such as pH, temperature, co-solvent, and substrate concentration, to maximize the efficiency of the biocatalytic process. This allows for the development of robust and economically viable manufacturing processes.

The application of HTS in biocatalyst development is summarized in Table 3.

| HTS Application | Methodology | Desired Outcome |

| Novel Enzyme Discovery | Screening of microbial or metagenomic libraries using chromogenic or fluorogenic assays. | Identification of novel ketoreductases with high activity and stereoselectivity. |

| Directed Evolution | Screening of mutant enzyme libraries generated by random or site-directed mutagenesis. | Development of biocatalysts with improved stability, activity, and enantioselectivity. |

| Process Optimization | Screening of a wide range of reaction parameters in a multi-well format. | Identification of optimal reaction conditions for maximum yield and productivity. |

The future of research on this compound is bright, with numerous opportunities for innovation in catalysis, sustainable production, and synthetic applications. The development of novel catalytic systems, the implementation of green chemistry principles, the exploration of new synthetic pathways, and the application of high-throughput screening for biocatalyst discovery will all contribute to unlocking the full potential of this valuable chiral building block. These advancements will not only facilitate the synthesis of complex and important molecules but also contribute to the broader goals of sustainable and efficient chemical manufacturing.

Q & A

Q. What are the optimal synthetic routes for Propan-2-yl 4-bromo-3-hydroxybutanoate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves esterification of 4-bromo-3-hydroxybutanoic acid with propan-2-ol under acid catalysis (e.g., H₂SO₄). Key parameters include temperature control (40–60°C) to avoid dehydration of the hydroxyl group and use of molecular sieves to shift equilibrium by removing water. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the ester from unreacted acid or alcohol. Purity assessment (>95%) should use HPLC with a C18 column and UV detection at 210 nm .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Confirm ester carbonyl resonance (~170 ppm in ¹³C NMR) and bromine-induced deshielding of adjacent protons (e.g., δ 4.2–4.5 ppm for the CH₂Br group).

- IR Spectroscopy : Look for ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (broad, ~3400 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (243.09 g/mol). Cross-reference with computational predictions using tools like Multiwfn for electron density analysis .

Q. What are the stability considerations for storing this compound, and how can decomposition be monitored?

Methodological Answer: The compound is sensitive to light and moisture due to the labile bromine and ester groups. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via periodic TLC or GC-MS to detect hydrolysis products (e.g., 4-bromo-3-hydroxybutanoic acid). Thermogravimetric analysis (TGA) can quantify thermal stability, with decomposition onset typically above 150°C .

Advanced Research Questions

Q. How can stereochemical ambiguities in this compound be resolved experimentally and computationally?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement of crystal structures to determine absolute configuration. Ensure high-resolution data (<1.0 Å) to resolve bromine atom positions .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT)-calculated spectra (e.g., using Gaussian 16) to assign stereochemistry if crystallization fails .

Q. What mechanistic insights govern the reactivity of the bromine substituent in this compound during nucleophilic substitution?

Methodological Answer: Kinetic studies under varying conditions (polar aprotic solvents, nucleophile concentration) can elucidate SN1 vs. SN2 pathways. For example:

- Monitor reaction rates with NaN₃ in DMSO (SN2) vs. AgNO₃-prominated reactions (SN1).

- Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) from temperature-dependent experiments .

Q. How can computational tools like Multiwfn enhance the interpretation of electron density distributions in this compound?

Methodological Answer: Multiwfn enables topological analysis of electron density (AIM theory) to identify critical points (e.g., bond paths between Br and adjacent carbons). Laplacian plots can visualize electrophilic regions, aiding in predicting reactivity. Pair with molecular electrostatic potential (MEP) maps to identify nucleophilic attack sites .

Q. How should researchers address contradictions between experimental and computational data for this compound?

Methodological Answer:

- Case Example : Discrepancies in predicted vs. observed NMR shifts may arise from solvent effects or conformational flexibility. Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) and compare Boltzmann-weighted averages of conformers.

- Validation : Cross-check with solid-state NMR or variable-temperature NMR to assess dynamic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.